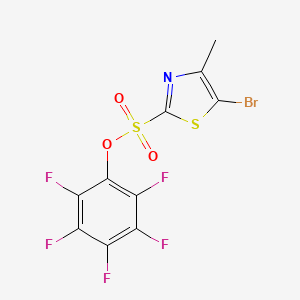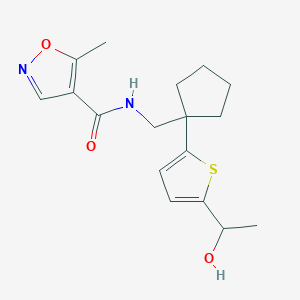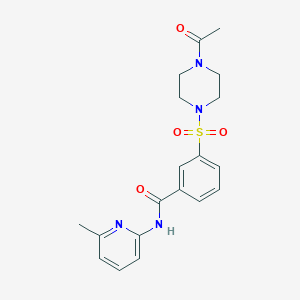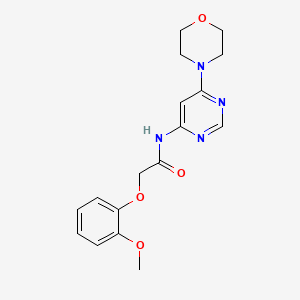![molecular formula C18H15NO3 B2715075 N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide CAS No. 2411249-99-3](/img/structure/B2715075.png)
N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide is a synthetic organic compound that belongs to the class of ynamides Ynamides are characterized by the presence of a triple bond between a carbon and a nitrogen atom, which imparts unique reactivity and stability to the molecule
Preparation Methods
The synthesis of N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide typically involves the reaction of dibenzo-p-dioxin with an appropriate alkylating agent to introduce the ethyl group, followed by the formation of the ynamide moiety. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: The ynamide moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the nitrogen atom.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with various reagents.
Scientific Research Applications
N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer therapy.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ynamide moiety allows for covalent bonding with nucleophilic amino acid residues, leading to the inhibition or modulation of the target’s activity. This interaction can affect various cellular pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide can be compared to other ynamides and related compounds, such as:
N-(2-Dibenzo-p-dioxin-1-ylethyl)but-2-ynylamine: Similar structure but with an amine group instead of an amide.
N-(2-Dibenzo-p-dioxin-1-ylethyl)but-2-ynylthiol: Contains a thiol group, leading to different reactivity.
N-(2-Dibenzo-p-dioxin-1-ylethyl)but-2-ynylalcohol: Features an alcohol group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-dibenzo-p-dioxin-1-ylethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-6-17(20)19-12-11-13-7-5-10-16-18(13)22-15-9-4-3-8-14(15)21-16/h3-5,7-10H,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUAGXCBOKOBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=C2C(=CC=C1)OC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2714992.png)
![ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2714994.png)
![8-(2-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714996.png)




![3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2715001.png)
![METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2715006.png)
![N-(4-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2715007.png)

![3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2715012.png)

![2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2715015.png)
